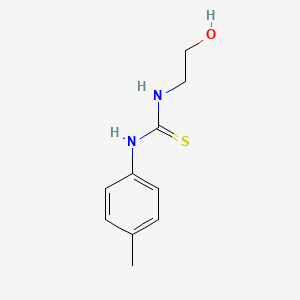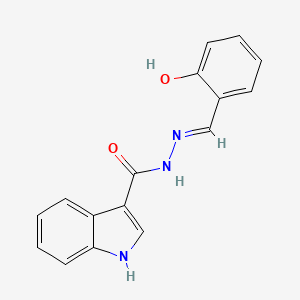
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea
描述
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea, also known as METU, is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes or the modulation of signaling pathways. In cancer cells, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been shown to induce apoptosis and inhibit cell proliferation by suppressing the expression of oncogenes and activating tumor suppressor genes. In viruses, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to inhibit viral replication by blocking viral entry or interfering with viral RNA synthesis.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and cell signaling. In animal studies, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to reduce oxidative stress markers and improve antioxidant enzyme activity. N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its low solubility in water and limited availability. To overcome these limitations, researchers have developed various formulations and delivery methods, such as nanoparticles and liposomes.
未来方向
There are several future directions for the research on N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea. One direction is to investigate its potential applications in drug delivery and imaging. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of new synthesis methods and formulations could improve the yield, purity, and efficacy of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea. Finally, the evaluation of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea in clinical trials could provide valuable insights into its safety and efficacy in humans.
Conclusion
In conclusion, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea could lead to the development of new therapies and technologies that could benefit society.
合成方法
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea can be synthesized using various methods, including the reaction of 4-methylphenyl isothiocyanate with 2-hydroxyethylamine or the reaction of 4-methylphenyl isothiocyanate with ethanolamine. The yield and purity of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its ability to enhance plant growth and resistance to stress. In material science, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been used as a ligand for metal ions and in the synthesis of metal nanoparticles.
属性
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYIUPXUSYQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364365 | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea | |
CAS RN |
52266-71-4 | |
| Record name | NSC143341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)

![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)